molecular formula C12H11N3 B8299587 2-Amino-3-quinolin-4-yl-propionitrile

2-Amino-3-quinolin-4-yl-propionitrile

Cat. No. B8299587
M. Wt: 197.24 g/mol
InChI Key: AOMAFXGTZNXOBW-UHFFFAOYSA-N
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Patent
US06294566B1

Procedure details

To 2-(Benzhydrylideneamino)-3-quinolin-4-yl-propionitrile (0.155 g, 4.29 mmol) in 5 ml dioxane, 1N HCl (1.3 ml, 12.8 mmol) was added and the reaction mixture stirred at room temperature overnight. The solution was concentrated under reduced pressure, partitioned between 10 ml water and EtOAc (10 ml). The organic layer was dried over sodium sulfate filtered and concentrated to give 2-Amino-3-quinolin-4-yl-propionitrile 0.036 g (43%) which was used as such for the subsequent step.
Name
2-(Benzhydrylideneamino)-3-quinolin-4-yl-propionitrile
Quantity
0.155 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=[N:14][CH:15]([CH2:18][C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[N:22]=[CH:21][CH:20]=1)[C:16]#[N:17])(C1C=CC=CC=1)C1C=CC=CC=1.Cl>O1CCOCC1>[NH2:14][CH:15]([CH2:18][C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[N:22]=[CH:21][CH:20]=1)[C:16]#[N:17]

Inputs

Step One
Name
2-(Benzhydrylideneamino)-3-quinolin-4-yl-propionitrile
Quantity
0.155 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC(C#N)CC1=CC=NC2=CC=CC=C12
Name
Quantity
1.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between 10 ml water and EtOAc (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C#N)CC1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.036 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 4.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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